molecular formula C17H19FN4O3 B5423777 1-{[(3-fluorobenzyl)amino]carbonyl}-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

1-{[(3-fluorobenzyl)amino]carbonyl}-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

Cat. No.: B5423777
M. Wt: 346.36 g/mol
InChI Key: OCHLKYQDZFAIPS-UHFFFAOYSA-N
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Description

The compound “1-{[(3-fluorobenzyl)amino]carbonyl}-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a piperidine ring via a carbonyl group. The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The future research directions could involve exploring the biological activities of this specific compound and its potential applications in drug development.

Properties

IUPAC Name

1-[(3-fluorophenyl)methylcarbamoyl]-4-imidazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c18-14-3-1-2-13(10-14)11-20-16(25)21-7-4-17(5-8-21,15(23)24)22-9-6-19-12-22/h1-3,6,9-10,12H,4-5,7-8,11H2,(H,20,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHLKYQDZFAIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N2C=CN=C2)C(=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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